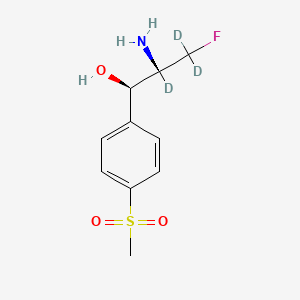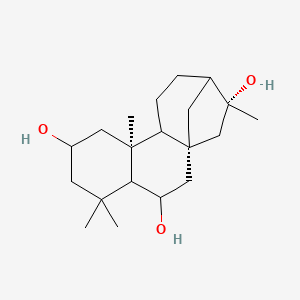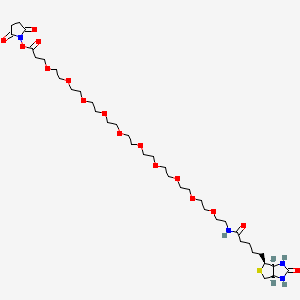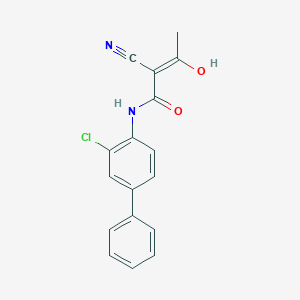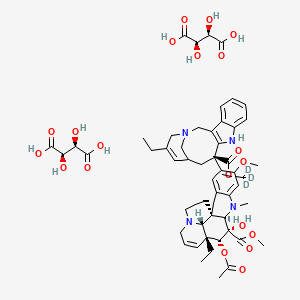
Vinorelbine-d3 (ditartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinorelbine-d3 (ditartrate) is a deuterium-labeled derivative of vinorelbine tartrate, a semi-synthetic vinca alkaloid. Vinorelbine tartrate is widely used as an anti-mitotic chemotherapy drug for the treatment of various malignancies, including breast cancer and non-small cell lung cancer . The deuterium labeling in vinorelbine-d3 (ditartrate) allows for enhanced tracing and analysis in pharmacokinetic and pharmacodynamic studies .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of vinorelbine-d3 (ditartrate) involves the salification of vinorelbine with tartaric acid. The process typically uses purified water as a solvent, and the reaction mixture is freeze-dried in a vacuum to obtain vinorelbine tartrate with high purity . This method avoids the use of organic solvents and purification steps, resulting in a product with minimal impurities and high quality .
Industrial Production Methods
Industrial production of vinorelbine-d3 (ditartrate) follows similar principles but on a larger scale. The process involves the precise control of reaction conditions to ensure consistent quality and yield. The use of advanced freeze-drying techniques and high-purity reagents is essential to maintain the integrity of the compound .
化学反应分析
Types of Reactions
Vinorelbine-d3 (ditartrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学研究应用
Vinorelbine-d3 (ditartrate) has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in cell biology research to study the effects of microtubule inhibition on cell division and apoptosis.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and distribution of vinorelbine in the body.
作用机制
Vinorelbine-d3 (ditartrate) exerts its effects by inhibiting the polymerization of tubulin, a protein essential for microtubule formation during cell division. This inhibition leads to the disruption of the mitotic spindle, causing cell cycle arrest at the metaphase stage and ultimately inducing apoptosis . The molecular targets include tubulin and various microtubule-associated proteins, which are crucial for maintaining the structural integrity of the mitotic spindle .
相似化合物的比较
Vinorelbine-d3 (ditartrate) is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more precise tracing in research studies. Similar compounds include:
Vinblastine: Another vinca alkaloid with similar anti-mitotic properties but different pharmacokinetic profiles.
Vincristine: Known for its use in treating various cancers but has a higher neurotoxicity compared to vinorelbine.
Vindesine: A derivative of vinblastine with modifications that enhance its anti-tumor activity
Vinorelbine-d3 (ditartrate) stands out due to its improved pharmacokinetic properties and reduced neurotoxicity, making it a valuable tool in both research and clinical settings .
属性
分子式 |
C53H66N4O20 |
|---|---|
分子量 |
1082.1 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;; |
InChI 键 |
CILBMBUYJCWATM-KOEFNMNZSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


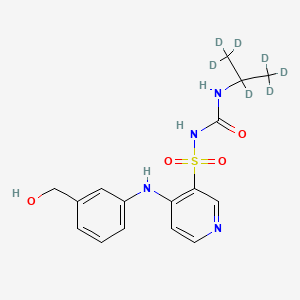
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)

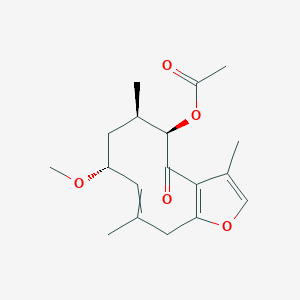
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
